Ethyl 4-amino-3,3-dimethylbutanoate hydrochloride

Catalog No.
S898732
CAS No.
898552-72-2
M.F
C8H18ClNO2
M. Wt
195.69 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 4-amino-3,3-dimethylbutanoate hydrochloride

CAS Number

898552-72-2

Product Name

Ethyl 4-amino-3,3-dimethylbutanoate hydrochloride

IUPAC Name

ethyl 4-amino-3,3-dimethylbutanoate;hydrochloride

Molecular Formula

C8H18ClNO2

Molecular Weight

195.69 g/mol

InChI

InChI=1S/C8H17NO2.ClH/c1-4-11-7(10)5-8(2,3)6-9;/h4-6,9H2,1-3H3;1H

InChI Key

XERPBKDHTGQXMR-UHFFFAOYSA-N

SMILES

CCOC(=O)CC(C)(C)CN.Cl

Canonical SMILES

CCOC(=O)CC(C)(C)CN.Cl

Ethyl 4-amino-3,3-dimethylbutanoate hydrochloride is a chemical compound with the molecular formula C₈H₁₈ClNO₂ and a molecular weight of 195.69 g/mol. It is classified as an aliphatic amine and is characterized by the presence of an amino group attached to a branched carbon chain. This compound is often utilized in scientific research due to its unique structural properties and potential biological activities .

  • Protein Synthesis Studies

    The amino group and the ester functionality in Ethyl AMB share similarities with certain amino acids. Researchers might investigate if Ethyl AMB can be incorporated into protein structures during cell-free protein synthesis or be used to study specific steps in protein translation [].

  • Enzyme Inhibition

    The molecule's structure might enable it to interact with enzymes involved in various biological processes. Studying its interaction with specific enzymes could be beneficial in understanding those processes or potentially developing enzyme inhibitors for therapeutic purposes [].

  • Asymmetric Synthesis

    The presence of a chiral center in some forms of Ethyl AMB (e.g., (S)-Ethyl 2-amino-3,3-dimethylbutanoate hydrochloride) makes it a potential candidate for use in asymmetric synthesis reactions. In these reactions, chiral molecules are produced with a specific spatial arrangement of atoms [].

Typical of compounds containing amino and ester functional groups:

  • Hydrolysis: In the presence of water and under acidic or basic conditions, it can hydrolyze to yield 4-amino-3,3-dimethylbutanoic acid and ethanol.
  • Acylation: The amino group can react with acyl chlorides to form amides.
  • Alkylation: The amino group may also participate in alkylation reactions, leading to the formation of quaternary ammonium salts.

These reactions highlight the compound's versatility in organic synthesis and medicinal chemistry .

Research indicates that Ethyl 4-amino-3,3-dimethylbutanoate hydrochloride exhibits various biological activities. It has been studied for its potential neuroprotective effects and may influence neurotransmitter systems due to its structural similarity to amino acids. Specific studies have shown that it could modulate glutamate receptors, which play a crucial role in synaptic transmission and plasticity .

The synthesis of Ethyl 4-amino-3,3-dimethylbutanoate hydrochloride can be achieved through several methods:

  • Amination of Esters: A common approach involves the reaction of ethyl 3,3-dimethylbutanoate with ammonia or an amine under specific conditions to introduce the amino group.
  • Reductive Amination: This method employs aldehydes or ketones along with ammonia or primary amines in the presence of reducing agents.
  • Direct Alkylation: Starting from 4-amino-3,3-dimethylbutanoic acid, ethyl esterification followed by hydrochloride salt formation can yield the desired compound.

These synthesis routes emphasize the compound's accessibility for research purposes .

Ethyl 4-amino-3,3-dimethylbutanoate hydrochloride finds applications in various fields:

  • Pharmaceutical Research: It is used as a building block in drug development due to its biological activity.
  • Neuroscience Studies: Researchers employ it to investigate mechanisms of action in neurotransmission.
  • Chemical Synthesis: It serves as an intermediate for synthesizing other biologically active compounds.

These applications underscore its significance in both academic and industrial settings .

Interaction studies involving Ethyl 4-amino-3,3-dimethylbutanoate hydrochloride have focused on its effects on various biological systems:

  • Neurotransmitter Interactions: Studies suggest that this compound may interact with glutamate receptors, influencing excitatory neurotransmission.
  • Enzyme Inhibition: Preliminary data indicate potential inhibitory effects on certain enzymes involved in metabolic pathways.

These findings highlight the need for further research to elucidate its mechanisms of action and therapeutic potential .

Several compounds share structural similarities with Ethyl 4-amino-3,3-dimethylbutanoate hydrochloride. Here are a few notable examples:

Compound NameMolecular FormulaUnique Features
Ethyl 4-amino-2-methylbutanoateC₇H₁₅N O₂Contains a methyl group at position 2; different biological activity profile.
4-Amino-2-methylpentanoic acidC₆H₁₃N O₂Lacks ethyl ester; more polar and potentially more soluble in water.
N,N-DimethylglycineC₅H₁₃N O₂Contains dimethyl substitution; involved in methylation processes in metabolism.

Ethyl 4-amino-3,3-dimethylbutanoate hydrochloride is unique due to its branched structure and specific interactions with neurotransmitter systems, distinguishing it from these similar compounds .

Dates

Modify: 2023-08-16

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